6,7-ジメトキシイソキノリン

概要

説明

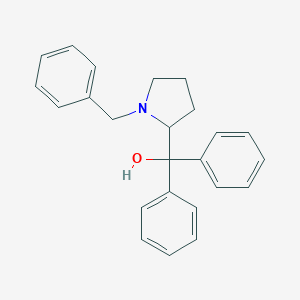

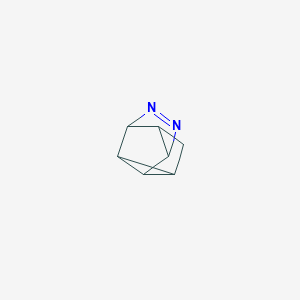

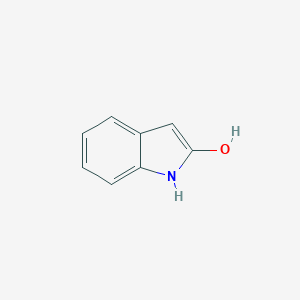

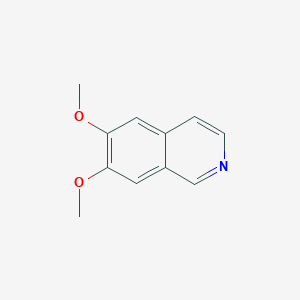

6,7-Dimethoxyisoquinoline is an organic compound with the molecular formula C11H11NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two methoxy groups attached to the 6th and 7th positions of the isoquinoline ring.

科学的研究の応用

6,7-Dimethoxyisoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

The primary target of 6,7-Dimethoxyisoquinoline is the bacterial cell division protein FtsZ . FtsZ is an attractive target for the development of novel antibiotics due to its crucial role in bacterial cell division .

Mode of Action

6,7-Dimethoxyisoquinoline interacts with FtsZ, altering its function . This interaction results in the stabilization of FtsZ polymers and the inhibition of FtsZ GTPase activity . The compound’s binding to FtsZ has been demonstrated and characterized using fluorescence spectroscopy .

Biochemical Pathways

The interaction of 6,7-Dimethoxyisoquinoline with FtsZ affects the bacterial cell division pathway . By inhibiting FtsZ GTPase activity, the compound disrupts the normal function of FtsZ, which is essential for bacterial cell division .

Pharmacokinetics

The compound is known to be soluble in dmso and methanol , which may influence its absorption and distribution in the body

Result of Action

The result of 6,7-Dimethoxyisoquinoline’s action is the inhibition of bacterial cell division, leading to antibacterial activity . The compound has been found to have activity against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .

Action Environment

The action of 6,7-Dimethoxyisoquinoline can be influenced by environmental factors such as pH and temperature . For instance, the compound is stable in dry conditions and at room temperature . .

生化学分析

Biochemical Properties

It has been found that some 6,7-dimethoxyisoquinoline derivatives are able to produce anticonvulsant effects in different animal models of epilepsy

Cellular Effects

It has been suggested that some 6,7-dimethoxyisoquinoline derivatives may have anticonvulsant effects

Molecular Mechanism

It is known that the main direction of fragmentation in the mass spectra of some compounds is a retro-Diels–Alder reaction, leading to 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide

Dosage Effects in Animal Models

Some 6,7-dimethoxyisoquinoline derivatives have been shown to produce anticonvulsant effects in different animal models of epilepsy .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyisoquinoline typically involves the cyclization of appropriate precursors. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of an aromatic aldehyde with an aminoacetaldehyde diethyl acetal, followed by cyclization and demethylation. Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid such as phosphorus oxychloride.

Industrial Production Methods: Industrial production of 6,7-Dimethoxyisoquinoline may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. Industrial processes often employ continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 6,7-Dimethoxyisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used, with reagents such as aluminum chloride and acyl chlorides.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinolines depending on the reagents used.

類似化合物との比較

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

- 6,7-Dimethoxyquinoline

- 6,7-Dimethoxy-3,4-dihydroisoquinoline

Comparison: 6,7-Dimethoxyisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to its tetrahydro and dihydro derivatives, it is more stable and exhibits different reactivity patterns. Its methoxy groups also influence its solubility and interaction with biological targets, making it a valuable compound for various applications.

特性

IUPAC Name |

6,7-dimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJVYESKUNMYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NC=CC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165032 | |

| Record name | 6,7-Dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15248-39-2 | |

| Record name | 6,7-Dimethoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15248-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxyisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015248392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dimethoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHOXYISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7Z274S93H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological targets of 6,7-dimethoxyisoquinoline derivatives?

A1: Research indicates that 6,7-dimethoxyisoquinoline derivatives interact with various biological targets, including:

- Phosphodiesterase 10A (PDE10A): Compounds like papaverine [1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline] exhibit inhibitory activity against PDE10A, a dual cAMP and cGMP phosphodiesterase primarily found in the brain. This inhibition modulates dopamine signaling pathways and influences the phosphorylation of glutamate receptor subunits. [, ]

- Nonselective Cation Channels: Certain derivatives, such as LOE 908 MS [(RS)-(3,4-dihydro-6,7-dimethoxyisoquinoline-1-γ1)-2-phenyl-N,N-di-[2(2,3,4-trimethoxyphenyl) ethyl]acetamide], demonstrate inhibitory effects on nonselective cation channels, particularly those involved in calcium influx following endothelin-1 stimulation. [, ]

Q2: How does PDE10A inhibition by 6,7-dimethoxyisoquinoline derivatives potentially impact schizophrenia symptoms?

A2: Preclinical studies suggest that PDE10A inhibitors like papaverine and MP-10 [2-{[4-(1methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline] might influence various symptom domains in schizophrenia:

- Positive Symptoms: They antagonize apomorphine-induced climbing in mice and inhibit conditioned avoidance responding in rodents, reflecting potential antipsychotic effects. [, ]

- Negative Symptoms: Both compounds show promise in increasing social behavior in specific mouse models, suggesting potential for addressing negative symptoms. [, ]

- Cognitive Deficits: Papaverine improves novel object recognition in rats and both compounds enhance social odor recognition in mice, indicating potential cognitive benefits. [, ]

Q3: What is the molecular formula and weight of 6,7-dimethoxyisoquinoline?

A3: The molecular formula of 6,7-dimethoxyisoquinoline is C11H11NO2, and its molecular weight is 189.21 g/mol.

Q4: What are the key spectroscopic characteristics of 6,7-dimethoxyisoquinoline and its derivatives?

A4: Spectroscopic data, including NMR and mass spectrometry, are crucial for characterizing 6,7-dimethoxyisoquinolines. For instance, 1H NMR helps determine the position and stereochemistry of substituents. The presence of the dimethoxy groups is clearly indicated by characteristic signals in the aromatic region. Mass spectrometry provides information about the molecular weight and fragmentation patterns, aiding in structure elucidation. [, , , , , , , , ]

Q5: How do structural modifications of 6,7-dimethoxyisoquinoline affect its α1-adrenoceptor binding affinity?

A5: Studies indicate that the protonation state of the isoquinoline ring significantly influences binding to α1-adrenoceptors. N-1 protonation is essential for effective binding, unlike quinolines and quinazolines where N-2 protonation suffices. [] Substitutions at the 1 and 3 positions are also crucial, with bulky and lipophilic groups generally increasing affinity. [, ]

Q6: How do the substituents on the 1-aryl ring of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines influence their anticonvulsant activity?

A6: Research on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines demonstrates that the nature and position of substituents on the 1-aryl ring can significantly impact anticonvulsant activity in animal models. []

Q7: What are the common synthetic routes to access 6,7-dimethoxyisoquinoline derivatives?

A7: Several synthetic approaches are reported for the preparation of 6,7-dimethoxyisoquinolines:

- Bischler-Napieralski reaction: This classic method involves the cyclodehydration of N-acyl-β-phenethylamines in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). [, , ]

- Pictet-Spengler reaction: Condensation of β-phenethylamines with aldehydes or ketones under acidic conditions forms tetrahydroisoquinolines, which can be further aromatized. [, , ]

- Cycloaddition reactions: 3,4-Dihydro-6,7-dimethoxyisoquinoline can participate in cycloaddition reactions, such as [4+2] cycloadditions with various dienophiles, providing routes to complex heterocycles. [, , , , , ]

- Asymmetric synthesis: Chiral auxiliaries or catalysts can be used to achieve enantioselective synthesis of specific enantiomers of 6,7-dimethoxyisoquinoline derivatives. [, , ]

Q8: Can you provide examples of the application of 6,7-dimethoxyisoquinoline derivatives in the total synthesis of natural products?

A8: The versatility of 6,7-dimethoxyisoquinoline as a building block is evident in its utilization in the total synthesis of various natural products:

- (-)-Emetine: Asymmetric allylation of 3,4-dihydro-6,7-dimethoxyisoquinoline, followed by a series of transformations, provides access to a key chiral intermediate in the synthesis of (-)-emetine, an alkaloid with antiamebic properties. []

- (±)-Kikemanine and (±)-Capaurimine: These alkaloids, isolated from Corydalis species, have been synthesized using 1,2,3,4-tetrahydro-1-(3-hydroxy-4-methoxybenzyl)-6,7-dimethoxyisoquinoline as a key intermediate. The synthesis involves a Mannich reaction followed by methylation and debenzylation steps. [, ]

- Corytenchirine: Photochemical approaches, starting from a suitably substituted tetrahydroisoquinoline derivative, have been employed in the synthesis of corytenchirine, an alkaloid with potential pharmacological properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。